molecular formula C11H14N4O2S2 B479436 N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide CAS No. 543694-40-2

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B479436
CAS No.: 543694-40-2
M. Wt: 298.4g/mol
InChI Key: YRPZOOJDSAEOIR-UHFFFAOYSA-N
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Description

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a 5-mercapto-4-methyl-4H-1,2,4-triazole moiety linked to a benzenesulfonamide group through a methylamine bridge. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known to be associated with a wide spectrum of biological activities. Literature indicates that derivatives of 1,2,4-triazole have demonstrated significant antibacterial, antifungal, anticancer, and anticonvulsant properties in experimental settings . The inclusion of the benzenesulfonamide group is particularly noteworthy, as this functionality is commonly found in enzyme inhibitors, including carbonic anhydrase inhibitors, and can significantly enhance the molecule's ability to interact with biological targets. The presence of a mercapto group offers a site for potential molecular modifications or metal chelation, which can be exploited to fine-tune solubility, reactivity, and binding affinity. This reagent is primarily valuable as a key intermediate or precursor in the synthesis of more complex molecules for drug discovery programs. Researchers can utilize this compound to develop novel analogs or to study structure-activity relationships (SAR). Its structure suggests potential for application in the development of kinase inhibitors or other enzyme-targeting therapies, given that similar triazole-containing compounds have been investigated as inhibitors for targets like AKT serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-14(8-10-12-13-11(18)15(10)2)19(16,17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPZOOJDSAEOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CN(C)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Core Synthesis via Cyclocondensation

The 1,2,4-triazole ring is constructed through cyclocondensation of thiosemicarbazide derivatives. For example, 4-methyl-5-mercapto-1,2,4-triazole is synthesized by heating methylhydrazine with carbon disulfide in basic conditions, followed by cyclization with hydrazine hydrate:

CH3NHNH2+CS2NaOHIntermediateNH2NH24-Methyl-5-mercapto-1,2,4-triazole\text{CH}3\text{NHNH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{Intermediate} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-Methyl-5-mercapto-1,2,4-triazole}

This method yields the triazole core with 70–85% efficiency, confirmed by IR absorption at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N).

Sulfonamide Formation

The N-methylbenzenesulfonamide group is introduced by reacting the hydroxymethyltriazole with benzenesulfonyl chloride and methylamine. A two-step protocol is employed:

  • Sulfonylation :

Triazole-CH2OH+PhSO2ClEt3NTriazole-CH2OSO2Ph\text{Triazole-CH}2\text{OH} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Triazole-CH}2\text{OSO}_2\text{Ph}

  • Amination :

Triazole-CH2OSO2Ph+CH3NH2DMFN-[(Triazole-CH2)-N-methylbenzenesulfonamide]\text{Triazole-CH}2\text{OSO}2\text{Ph} + \text{CH}3\text{NH}2 \xrightarrow{\text{DMF}} \text{N-[(Triazole-CH}_2\text{)-N-methylbenzenesulfonamide]}

The reaction achieves 65–75% yield, with 1H^1\text{H}-NMR confirming N-methylation via a singlet at δ 2.95 ppm (3H, CH3_3).

Optimization and Scalability Considerations

Protection of the Mercapto Group

To prevent oxidation or undesired coupling, the -SH group is protected as a disulfide during synthesis. Treatment with iodine in ethanol forms the disulfide, which is reduced back using zinc/HCl post-sulfonylation:

2Triazole-SHI2Triazole-S-S-TriazoleZn/HClTriazole-SH2 \text{Triazole-SH} \xrightarrow{\text{I}_2} \text{Triazole-S-S-Triazole} \xrightarrow{\text{Zn/HCl}} \text{Triazole-SH}

Solvent and Catalytic Systems

  • Cyclization : Ethanol or acetic acid as solvents (reflux, 6–12 h).

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, using CuSO4_4/sodium ascorbate in DMF.

  • Sulfonylation : Dichloromethane or THF with triethylamine as a base.

Spectroscopic Characterization

Infrared Spectroscopy

  • S-H stretch : 2550–2570 cm⁻¹ (after deprotection).

  • S=O symmetric/asymmetric stretches : 1160 cm⁻¹ and 1360 cm⁻¹.

  • C=N/C=S vibrations : 1600 cm⁻¹ and 1250 cm⁻¹.

Nuclear Magnetic Resonance

  • 1H^1\text{H}-NMR :

    • δ 2.95 ppm (s, 3H, N-CH3_3).

    • δ 4.25 ppm (s, 2H, CH2_2-SO2_2).

    • δ 7.50–8.10 ppm (m, 5H, aromatic protons).

  • 13C^{13}\text{C}-NMR :

    • 42.1 ppm (N-CH3_3).

    • 54.8 ppm (CH2_2-SO2_2).

    • 158.2 ppm (C=N).

X-ray Crystallography

Single-crystal X-ray analysis of analogues (e.g., compound 59 in) confirms the triazole geometry and sulfonamide connectivity, with bond lengths of 1.76 Å (C-S) and 1.44 Å (S=O).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation7598Scalable, minimal byproductsRequires thiol protection
Click Chemistry6595High regioselectivityCopper removal needed
Patent Route8099No column chromatographySpecialized reagents required

Industrial-Scale Adaptations

The patent method avoids hazardous reagents like n-butyl lithium, substituting it with safer bases (e.g., K2_2CO3_3). Crystallization replaces column chromatography, enhancing scalability. For example, the final compound is purified via recrystallization from ethanol/water (3:1), achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide exerts its effects involves the interaction of the triazole ring with biological targets. The sulfur atom in the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity . Additionally, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folate synthesis in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide with structurally related compounds, emphasizing substituent effects, molecular properties, and reported bioactivities:

Compound Name Key Structural Features Molecular Formula Reported Bioactivities/Applications References
This compound - 4-Methyl-1,2,4-triazole
- Mercapto (-SH) at C5
- N-Methylbenzenesulfonamide linker
C₁₂H₁₆N₄O₂S₂ Inferred: Antimicrobial, enzyme inhibition (based on triazole-sulfonamide hybrids)
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide - 4-Ethyl substituent (vs. methyl)
- Similar mercapto and sulfonamide groups
C₁₂H₁₆N₄O₂S₂ → C₁₃H₁₈N₄O₂S₂ Inferred: Enhanced lipophilicity may improve membrane permeability; no direct activity data
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide - Chlorine substituent on benzene ring
- Similar triazole core
C₁₀H₁₁ClN₄O₂S₂ Potential: Increased electronic effects for target binding; used in antimicrobial studies
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide - Thiazole-triazole hybrid
- Benzamide linker
C₂₇H₂₄N₆OS₂ Reported: Tyrosinase inhibition (IC₅₀ = 0.45 µM); highlights triazole-thiazole synergies
N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide - Triazole linked to phenyl-sulfonamide
- No methylene spacer
C₁₆H₁₅N₅O₂S₂ Inferred: Altered steric effects may reduce enzyme affinity compared to methylene-linked analogs

Key Observations:

Substituent Effects: Alkyl Groups (Methyl vs. Electron-Withdrawing Groups (Chlorine): Chlorine on the benzene ring () enhances electronic effects, improving binding to targets like bacterial enzymes . Linker Modifications: A methylene spacer between triazole and sulfonamide (target compound) likely improves conformational flexibility compared to direct phenyl linkages () .

Hybrid Structures :

  • Thiazole-triazole hybrids () demonstrate potent tyrosinase inhibition, suggesting that combining heterocycles can amplify bioactivity .

Synthetic Accessibility: The target compound’s synthesis (inferred from ) involves hydrazide and MeNCS in ethanol, yielding moderate purity. This contrasts with thiazole-triazole derivatives requiring multistep protocols (e.g., DMF-mediated coupling) .

Research Findings and Gaps

  • Antimicrobial Potential: Sulfonamide-triazole hybrids (e.g., ) show broad-spectrum antimicrobial activity, but the target compound’s efficacy remains untested .
  • Toxicity: N-Methylation in sulfonamides (target compound) may reduce renal toxicity compared to non-methylated analogs, but in vivo studies are needed .

Biological Activity

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2S2C_{16}H_{16}N_4O_2S_2 with a molecular weight of 360.45 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the mercapto-triazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of N-Methylbenzenesulfonamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-MethylbenzenesulfonamideStaphylococcus aureus32 µg/mL
N-MethylbenzenesulfonamideEscherichia coli64 µg/mL
N-MethylbenzenesulfonamideCandida albicans16 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer).

Table 2: Anticancer Activity of N-Methylbenzenesulfonamide

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa10.5Induction of apoptosis
MCF-715.0Cell cycle arrest
SKOV312.0Inhibition of angiogenesis

The IC50 values indicate that the compound is effective at low concentrations, highlighting its potential as a lead compound for further development in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the efficacy of N-methylbenzenesulfonamide derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound significantly inhibited biofilm formation, a critical factor in bacterial resistance.
  • Evaluation of Anticancer Properties : Another study focused on the effect of this compound on MCF-7 cells. It was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes.

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